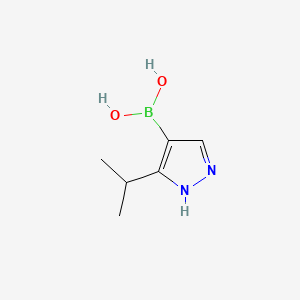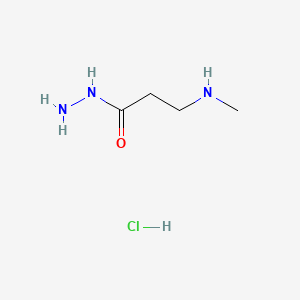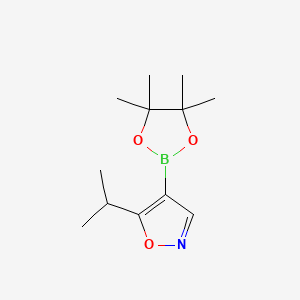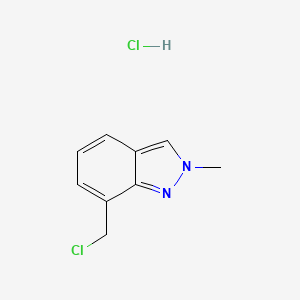![molecular formula C11H15Br2N3O B13465416 N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dibromopyridine moiety attached to a butyl chain, which is further linked to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for the C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dibromo groups in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the compound, possibly with hydrogenated pyridine rings.
Substitution: Substituted derivatives with new functional groups replacing the dibromo groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide involves its interaction with specific molecular targets and pathways. The dibromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The butyl chain and acetamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but may have different substituents, leading to variations in their chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar brominated pyridine structure but differ in their overall framework and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15Br2N3O |
|---|---|
Molekulargewicht |
365.06 g/mol |
IUPAC-Name |
N-[4-[(5,6-dibromopyridin-2-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C11H15Br2N3O/c1-8(17)14-6-2-3-7-15-10-5-4-9(12)11(13)16-10/h4-5H,2-3,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
IPMAMUWJVHJEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCNC1=NC(=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)

![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)





